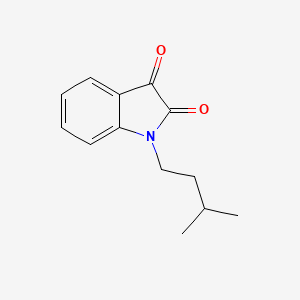

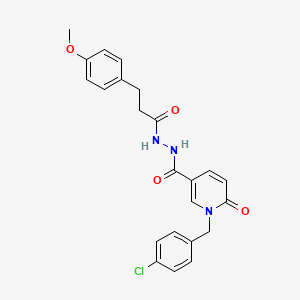

1-(3-methylbutyl)-1H-indole-2,3-dione

概要

説明

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The process is usually described in a step-by-step manner, detailing the starting materials, reagents, reaction conditions, and the product obtained at each step .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .科学的研究の応用

Synthetic Versatility and Biological Applications

Isatins, including derivatives like 1-(3-methylbutyl)-1H-indole-2,3-dione, serve as synthetically versatile substrates for the synthesis of a wide array of heterocyclic compounds, including indoles and quinolines. They are used as raw materials for drug synthesis, highlighting their significance in medicinal chemistry. Their presence in mammalian tissue and role as a modulator of biochemical processes have been explored, showcasing their biological relevance (Garden & Pinto, 2001).

Antibacterial Studies

Organotin(IV) complexes derived from amino acids and isatins exhibit promising antibacterial activities. These complexes, including those derived from 1H-indole-2,3-dione, have been synthesized and characterized, showing efficacy against Gram-positive and Gram-negative bacteria, which demonstrates the potential of isatin derivatives in developing new antibacterial agents (Singh & Singh, 2014).

Advanced Organic Synthesis Techniques

The facile acid-catalyzed acylation of indoles with 1,3-dione showcases an eco-friendly method to form new C-C bonds through C-C bond cleavage and heterocyclic C-H bond functionalization. This approach underlines the adaptability of isatin derivatives in organic synthesis, providing a mechanistically defined pathway for synthesizing 3-acylindoles (Xing et al., 2014).

Environmental and Industrial Applications

The degradation studies of substituted indoles by methanogenic consortia highlight the environmental relevance of isatin derivatives. These studies provide insights into the biodegradation pathways of indolic compounds, including the production of isatin (indole-2,3-dione) as an intermediate, which has implications for understanding pollutant degradation in natural settings (Gu & Berry, 1991).

Chemosensors and Metal Ion Detection

Isatin derivatives have been explored for their high sensing capabilities, particularly for the selective detection of metal ions like Fe3+. The amide and carbonyl functional groups in 1H-indole-2,3-dione compounds enable them to act as effective chemosensors, illustrating their utility in analytical chemistry and environmental monitoring (Fahmi et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3-methylbutyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)7-8-14-11-6-4-3-5-10(11)12(15)13(14)16/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZVZVSXNXWRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methylbutyl)-1H-indole-2,3-dione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide](/img/structure/B2835807.png)

![2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide](/img/structure/B2835810.png)

![2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2835811.png)

![Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2835825.png)